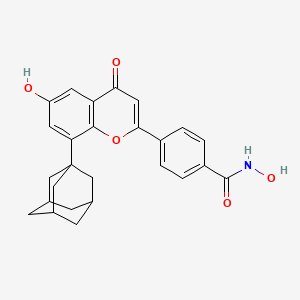
Nur77 modulator 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nur77 modulator 2 is a small molecule that acts as a regulator of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). This compound has garnered significant interest due to its ability to modulate Nur77’s activity, which plays a crucial role in apoptosis, inflammation, and other cellular processes. This compound has a Kd value of 0.35 μM, indicating its high affinity for Nur77 .
準備方法
The synthesis of Nur77 modulator 2 involves several steps, starting from commercially available precursors. One of the synthetic routes includes the introduction of specific functional groups to enhance its activity and selectivity towards Nur77. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to ensure consistent quality and yield .
化学反応の分析
Nur77 modulator 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学的研究の応用
Nur77 modulator 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the modulation of nuclear receptors and their downstream effects. In biology, it helps in understanding the role of Nur77 in cellular processes such as apoptosis and inflammation. In medicine, this compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the Nur77-Bcl-2 apoptotic pathway . Additionally, it has anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
作用機序
Nur77 modulator 2 exerts its effects by binding to the Nur77 receptor with high affinity. This binding promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2. This interaction converts Bcl-2 from an anti-apoptotic to a pro-apoptotic molecule, leading to the release of cytochrome c and the induction of apoptosis. The molecular targets involved in this pathway include Nur77, Bcl-2, and various signaling molecules that regulate their interaction .
類似化合物との比較
Nur77 modulator 2 is unique compared to other similar compounds due to its high affinity for Nur77 and its potent anti-inflammatory and anti-cancer properties. Similar compounds include BI1071, which also targets the Nur77-Bcl-2 apoptotic pathway but has different structural features and binding affinities . Other compounds like CCE9 and cytosporone B have been studied for their ability to modulate Nur77, but they differ in their mechanisms of action and therapeutic potential .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to modulate the Nur77 receptor and induce apoptosis in cancer cells makes it a valuable tool for studying cellular processes and developing new treatments for cancer and inflammatory diseases.
特性
分子式 |
C26H25NO5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
4-[8-(1-adamantyl)-6-hydroxy-4-oxochromen-2-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C26H25NO5/c28-19-8-20-22(29)10-23(17-1-3-18(4-2-17)25(30)27-31)32-24(20)21(9-19)26-11-14-5-15(12-26)7-16(6-14)13-26/h1-4,8-10,14-16,28,31H,5-7,11-13H2,(H,27,30) |
InChIキー |
VOQHQKKYIRGKSM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=CC5=C4OC(=CC5=O)C6=CC=C(C=C6)C(=O)NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


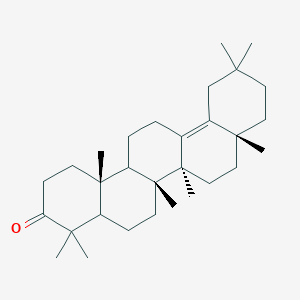
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)
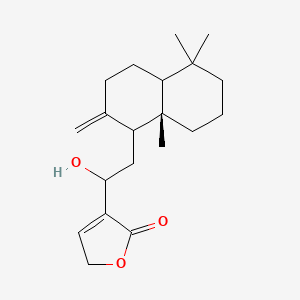
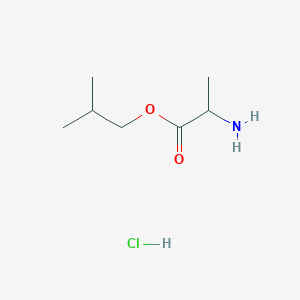
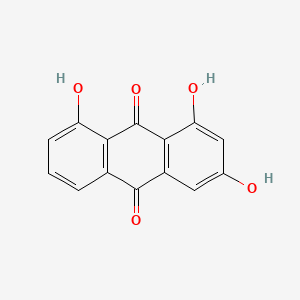
![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)

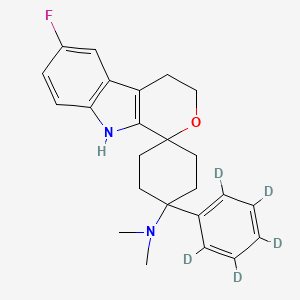

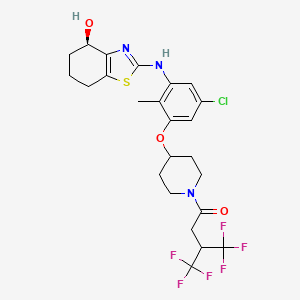
![6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)
![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)
